

CAS number 50494-42-3 properties

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Compound of Interest

Compound Name: Cyclopent-3-enecarboxamide

Cat. No.: B1370688

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An In-depth Technical Guide to GW501516 (Cardarine): A Selective PPAR δ Agonist

Disclaimer: The CAS number provided in the topic (50494-42-3) corresponds to Cyclopent-3-ene-1-carboxamide, a chemical intermediate. However, the request for an in-depth technical guide for researchers and drug development professionals strongly suggests an interest in the biologically active compound GW501516, also known as Cardarine (CAS No. 317318-70-0). This guide will focus on GW501516 due to its extensive research history and relevance to the specified audience.

Introduction

GW501516, commonly referred to as Cardarine, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPAR δ).^{[1][2][3]} It was initially developed in the 1990s through a collaboration between Ligand Pharmaceuticals and GlaxoSmithKline (GSK) for the potential treatment of metabolic and cardiovascular diseases, such as hyperlipidemia.^{[1][3][4]} Despite showing promising results in preclinical and early clinical trials, its development was halted in 2007 due to findings from animal studies that indicated a rapid development of cancer in several organs.^{[1][5][6]}

While not an approved therapeutic agent, GW501516 remains a valuable tool in research for understanding the physiological roles of PPAR δ . It has also gained notoriety as a performance-enhancing substance in sports, leading to its ban by the World Anti-Doping Agency (WADA).^[6] ^[7] This guide provides a comprehensive technical overview of GW501516, its mechanism of action, biological effects, and the critical safety concerns that have limited its clinical application.

Physicochemical Properties of GW501516

A summary of the key physicochemical properties of GW501516 is presented in the table below.

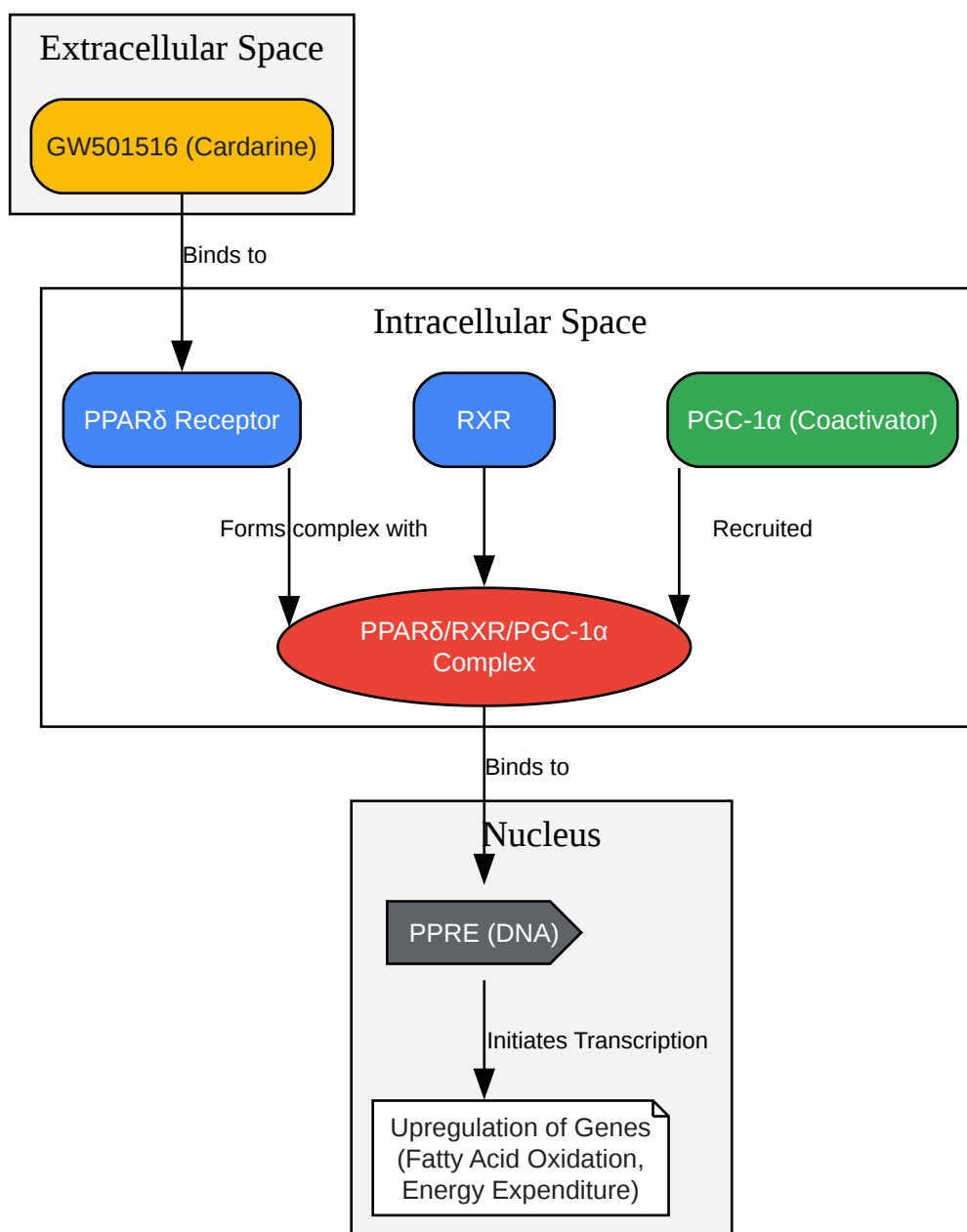
Property	Value
IUPAC Name	{2-methyl-4-[(4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl)methyl)sulfanyl]-2-methylphenoxy}acetic acid
Other Names	GW-501,516, GW1516, GSK-516, Cardarine, Endurobol
CAS Number	317318-70-0
Molecular Formula	C ₂₁ H ₁₈ F ₃ NO ₃ S ₂
Molar Mass	453.49 g·mol ⁻¹

Mechanism of Action: A Selective PPAR δ Agonist

GW501516 exerts its effects by selectively activating the PPAR δ receptor, a nuclear hormone receptor that functions as a ligand-activated transcription factor.^{[2][5]} It exhibits high affinity ($K_i = 1$ nM) and potency ($EC_{50} = 1$ nM) for PPAR δ , with over 1,000-fold selectivity compared to PPAR α and PPAR γ .^[1]

Upon binding to PPAR δ , GW501516 induces a conformational change in the receptor, leading to the recruitment of coactivator proteins, such as PGC-1 α .^[1] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding upregulates the expression of genes involved in energy expenditure, fatty acid oxidation, and mitochondrial biogenesis.^{[1][2]}

A key consequence of PPAR δ activation by GW501516 is a metabolic shift in energy source preference from glucose to fatty acids, particularly in skeletal muscle.^{[2][4]} This mimics the effects of endurance exercise, leading to the preservation of muscle glycogen stores.^[2]



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Caption: Signaling pathway of GW501516 (Cardarine) activation of PPARδ.

Biological Effects and Potential Therapeutic Applications

Research, primarily in animal models, has demonstrated a range of biological effects of GW501516, highlighting its potential in several therapeutic areas before its development was

ceased.

Enhanced Endurance and Physical Performance

One of the most notable effects of GW501516 is the significant enhancement of endurance.[3] Studies in mice have shown that treatment with GW501516 dramatically increases running time and distance.[8][9] This is attributed to the upregulation of genes involved in fatty acid metabolism in skeletal muscle, which provides a sustained energy source during prolonged exercise.[8]

Metabolic Effects: Fat Loss and Insulin Sensitivity

By promoting the use of fat as a primary energy source, GW501516 has shown efficacy in promoting fat loss and protecting against diet-induced obesity in animal models.[1][4] It has been observed to decrease triglycerides, fatty acids, and very-low-density lipoprotein (VLDL) proteins.[4] Furthermore, GW501516 can improve insulin sensitivity, suggesting a potential role in the management of type 2 diabetes.[4][5]

Cardiovascular Health

In obese rhesus monkeys, GW501516 was shown to increase high-density lipoprotein (HDL), often referred to as "good" cholesterol, while lowering VLDL.[1] It also has demonstrated the potential to protect blood vessels from oxidative stress and inflammation.[4]

Anti-inflammatory and Antioxidant Properties

Activation of PPAR δ by GW501516 has been shown to suppress inflammatory responses.[4] In animal studies, it has been found to reduce liver inflammation by decreasing the levels of inflammatory markers such as TNF-alpha, MCP-1, NF κ B, and IL-6.[4] Its antioxidant properties are believed to be mediated through enzymes like SOD1 and catalase.[4]

Significant Safety Concerns: Carcinogenicity

The primary reason for the termination of GW501516's clinical development was the discovery of its carcinogenic properties in preclinical animal studies.[1][5][6] Long-term administration of the compound led to the rapid development of cancerous tumors in multiple organs in rodents.[1] This risk, observed at doses comparable to those that might be used for performance

enhancement in humans, makes any use of GW501516 outside of controlled research settings extremely hazardous.[6]

Experimental Protocol: Evaluation of Endurance in a Murine Model

The following is a generalized protocol for assessing the effects of GW501516 on running endurance in mice, based on methodologies described in the scientific literature.[8][9]

Objective: To determine the effect of GW501516 administration on the exhaustive running performance of mice.

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- GW501516
- Vehicle solution (e.g., 0.5% carboxymethylcellulose)
- Animal treadmill with adjustable speed and incline
- Gavage needles

Methodology:

- **Acclimatization:** Acclimate mice to the laboratory environment for at least one week. House them under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- **Treadmill Familiarization:** For three consecutive days prior to the experiment, familiarize the mice with the treadmill by allowing them to run at a low speed (e.g., 10 m/min) for 10-15 minutes.
- **Group Allocation:** Randomly divide the mice into two groups: a control group and a GW501516-treated group.

- Dosing:
 - Administer the vehicle solution to the control group via oral gavage.
 - Administer GW501516 (e.g., 5-10 mg/kg body weight) dissolved in the vehicle solution to the treated group via oral gavage.
 - Continue daily administration for a predetermined period (e.g., 3 weeks).[8]
- Endurance Test:
 - One hour after the final dose, place the mice on the treadmill.
 - Begin the test at a moderate speed (e.g., 15 m/min) with no incline.
 - Gradually increase the speed (e.g., by 2 m/min every 5 minutes) until the mice reach exhaustion.
 - Exhaustion is defined as the inability of the mouse to continue running despite gentle prodding for a set period (e.g., 10 seconds).
- Data Collection: Record the total running time and distance for each mouse.
- Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., t-test) to determine if there is a significant difference in endurance between the control and treated groups.

Caption: Experimental workflow for assessing endurance effects of GW501516 in mice.

Conclusion

GW501516 (Cardarine) is a powerful research tool that has significantly contributed to our understanding of the role of PPAR δ in metabolism and exercise physiology. Its ability to mimic the effects of endurance training by shifting energy metabolism towards fatty acid oxidation makes it a compound of great scientific interest. However, the serious safety concerns regarding its carcinogenicity, which led to the cessation of its clinical development, cannot be overstated. For researchers, scientists, and drug development professionals, GW501516

serves as a case study in the complexities of drug development, where potent biological activity must be carefully weighed against potential long-term risks.

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